molecular formula C34H42N6O6S B14495772 L-Tyrosyl-D-phenylalanylglycyl-L-phenylalanyl-L-methioninamide CAS No. 64120-36-1

L-Tyrosyl-D-phenylalanylglycyl-L-phenylalanyl-L-methioninamide

Cat. No.: B14495772
CAS No.: 64120-36-1
M. Wt: 662.8 g/mol
InChI Key: TVNSBHWQYCLRGS-FKWFRFQNSA-N
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Description

L-Tyrosyl-D-phenylalanylglycyl-L-phenylalanyl-L-methioninamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of five amino acids: tyrosine, phenylalanine, glycine, phenylalanine, and methionine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-D-phenylalanylglycyl-L-phenylalanyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-tyrosine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, D-phenylalanine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for glycine, L-phenylalanine, and L-methioninamide.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for high throughput and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-D-phenylalanylglycyl-L-phenylalanyl-L-methioninamide can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Coupling reagents like HBTU, DIC, or EDC are used for peptide bond formation.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Tyrosyl-D-phenylalanylglycyl-L-phenylalanyl-L-methioninamide has various scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Tyrosyl-D-phenylalanylglycyl-L-phenylalanyl-L-methioninamide depends on its specific biological target. Peptides can interact with enzymes, receptors, or other proteins, leading to various biological effects. The molecular targets and pathways involved can vary, but common mechanisms include:

    Enzyme Inhibition: The peptide may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.

    Receptor Binding: The peptide may interact with cell surface receptors, triggering intracellular signaling pathways.

Comparison with Similar Compounds

L-Tyrosyl-D-phenylalanylglycyl-L-phenylalanyl-L-methioninamide can be compared with other similar peptides:

    L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine: Similar structure but different amino acid sequence.

    L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-methyl-L-methioninamide: Contains an N-methylated methionine residue.

    L-Tyrosyl-D-phenylalanylglycyl-L-phenylalanyl-D-methioninamide: Contains a D-methionine residue instead of L-methionine.

These similar compounds highlight the uniqueness of this compound in terms of its specific amino acid sequence and potential biological activities.

Properties

CAS No.

64120-36-1

Molecular Formula

C34H42N6O6S

Molecular Weight

662.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide

InChI

InChI=1S/C34H42N6O6S/c1-47-17-16-27(31(36)43)39-34(46)29(20-23-10-6-3-7-11-23)38-30(42)21-37-33(45)28(19-22-8-4-2-5-9-22)40-32(44)26(35)18-24-12-14-25(41)15-13-24/h2-15,26-29,41H,16-21,35H2,1H3,(H2,36,43)(H,37,45)(H,38,42)(H,39,46)(H,40,44)/t26-,27-,28+,29-/m0/s1

InChI Key

TVNSBHWQYCLRGS-FKWFRFQNSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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